molecular formula C12H12N3NaO3S B12670893 Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate CAS No. 85135-98-4

Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate

Cat. No.: B12670893
CAS No.: 85135-98-4
M. Wt: 301.30 g/mol
InChI Key: BAOTVSQSLNDVSF-UHFFFAOYSA-M
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Description

Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate is a chemical compound with the CAS Registry Number 85135-98-4 . Its molecular formula is C 12 H 12 N 3 NaO 3 S and it has a molecular weight of 301.29 g/mol . The compound is also identified by the EC number 285-720-5 . Chemically related compounds with similar names, such as 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0), are well-established intermediates used in the synthesis of direct dyes, including Direct Black 22 and Direct Blue 175 . This suggests potential applications in materials science and industrial chemistry research. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with care, using appropriate personal protective equipment and following safe laboratory practices.

Properties

CAS No.

85135-98-4

Molecular Formula

C12H12N3NaO3S

Molecular Weight

301.30 g/mol

IUPAC Name

sodium;5-amino-2-(4-aminoanilino)benzenesulfonate

InChI

InChI=1S/C12H13N3O3S.Na/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18;/h1-7,15H,13-14H2,(H,16,17,18);/q;+1/p-1

InChI Key

BAOTVSQSLNDVSF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation and Neutralization of Aniline Derivatives

A key step is the sulfonation of aniline or substituted anilines to form sulfonic acid derivatives, which are then neutralized to their sodium salts.

  • Process:
    • Aniline is sulfonated by treatment with concentrated sulfuric acid under controlled heating (up to 160–260°C) and vacuum conditions to promote transposition reactions.
    • The reaction mixture is cooled, diluted with water, and neutralized with sodium carbonate to pH 7.0–7.5 to yield the monosodium salt of the sulfonated aniline derivative.
    • Activated carbon treatment and filtration are used to purify the product before crystallization.
Step Conditions Description
Sulfonation 160–260°C, vacuum 0.053 MPa Aniline reacts with sulfuric acid to form sulfonic acid derivative
Neutralization 70–80°C, pH 7.0–7.5 Sodium carbonate added to form sodium salt
Purification Activated carbon, filtration Removal of impurities
Crystallization Cooling to 30°C over 8 hours Isolation of solid product

Condensation and Nitration of Aromatic Precursors

For the formation of the anilino linkage and introduction of amino groups, a multi-step process involving condensation and nitration is employed:

  • Condensation:
    • p-Nitrobenzoic acid is converted to its acid chloride using a halogenating agent in an inert aliphatic solvent.
    • The acid chloride is condensed with aniline to form N-(4'-nitrobenzoyl)-aniline without isolating intermediates.
  • Dinitration:
    • The N-(4'-nitrobenzoyl)-aniline is nitrated at 0–25°C in concentrated sulfuric and nitric acid to yield N-(4'-nitrobenzoyl)-2,4-dinitroaniline.
  • Reduction and Cyclization:
    • The dinitro compound is reduced to the corresponding triamine using sodium or ammonium hydrosulfide or related reducing agents.
    • Dehydrocyclization of the triamine yields 2-(4'-aminophenyl)-5-amino-benzimidazole, a key intermediate structurally related to the target compound.
Step Reagents Conditions Outcome
Acid chloride formation Halogenating agent, inert solvent Room temperature p-Nitrobenzoic acid → acid chloride
Condensation Aniline Stoichiometric, inert solvent N-(4'-nitrobenzoyl)-aniline
Dinitration H2SO4, HNO3 0–25°C N-(4'-nitrobenzoyl)-2,4-dinitroaniline
Reduction Na or NH4 hydrosulfide Mild conditions Triamine intermediate
Dehydrocyclization Heating Formation of benzimidazole derivative

Direct Amination and Sulfonation Routes

Alternative methods involve direct amination of sulfonated aromatic compounds or coupling of amino-substituted anilines with sulfonated precursors under controlled conditions to form the desired sodium salt.

  • These methods emphasize minimizing isolation of intermediates to improve efficiency and yield.
  • Use of reducing agents such as iron/HCl, tin chloride, or sodium hydrosulfite is common for converting nitro groups to amino groups.

Research Findings and Optimization

  • Yield and Purity: The integrated one-pot processes combining acid chloride formation, condensation, nitration, and reduction steps have demonstrated improved yields and reduced impurities compared to stepwise isolation methods.
  • Temperature Control: Maintaining low temperatures during nitration (0–25°C) is critical to avoid over-nitration and decomposition.
  • Solvent Selection: Use of inert aliphatic solvents during acid chloride formation and condensation enhances reaction control and product isolation.
  • Reduction Agents: Sodium hydrosulfide and ammonium hydrosulfide provide effective reduction of nitro groups with minimal side reactions.
  • Crystallization: Controlled cooling rates during crystallization improve product purity and particle size distribution.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Limitations
Sulfonation & Neutralization Sulfonation of aniline, neutralization with Na2CO3 H2SO4, vacuum, 160–260°C Simple, scalable Requires high temperature control
Condensation & Nitration Acid chloride formation, condensation with aniline, nitration Halogenating agent, H2SO4, HNO3, 0–25°C High yield, fewer isolations Multi-step, sensitive to conditions
Reduction & Cyclization Reduction of dinitro compound, dehydrocyclization Na/NH4 hydrosulfide, heating Efficient conversion to amino derivatives Requires careful handling of reducing agents
Direct Amination & Coupling Amination of sulfonated precursors, coupling Various reducing agents, controlled pH Streamlined process May need optimization for purity

Chemical Reactions Analysis

Types of Reactions

Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate involves its interaction with specific molecular targets. The amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate and Related Compounds

Compound Name Substituents/Functional Groups Key Applications Notable Properties
This compound -NH₂ at C5, -(4-NH₂C₆H₄NH)- at C2, -SO₃Na at C1 Industrial (exact use unclear) High solubility, polar nature
Sodium 2-(4-aminoanilino)-5-nitrobenzenesulphonate -NO₂ at C5, -(4-NH₂C₆H₄NH)- at C2, -SO₃Na at C1 Intermediate in dye synthesis Nitro group enhances reactivity for azo coupling
Acid Orange 3 (CAS 6373-74-6) -NHPh at C2, -(2,4-(NO₂)₂C₆H₃NH)- at C5, -SO₃Na at C1 Hair dye (CI 10385) Nitro groups increase color intensity; classified as toxic
Sodium 4-[[4-(anilino)phenyl]azo]benzenesulphonate Azo (-N=N-) linkage, -SO₃Na at C1 Pigments/textile dyes Azo chromophore provides vivid colors; potential mutagenicity
Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate Azo linkage with diaminophenyl group, -SO₃Na Industrial dye High thermal stability; used in specialty coatings

Key Research Findings

Reactivity and Synthesis: The nitro-substituted analog (Sodium 2-(4-aminoanilino)-5-nitrobenzenesulphonate) is a precursor in azo dye synthesis, where the nitro group facilitates reduction to amino groups for further coupling reactions. In contrast, the target compound’s amino groups may limit its utility in azo dye production but enhance its suitability as a chelating agent or corrosion inhibitor.

Toxicity and Safety: Azo derivatives like Acid Orange 3 and Acid Orange 24 are classified as toxic under transport regulations due to nitro and azo functionalities, which can degrade into carcinogenic aromatic amines.

Solubility and Analytical Methods :

  • Sulfonated aromatic amines exhibit high water solubility, as seen in the target compound and Acid Orange 3. Analytical methods for related sulfonic acids, such as reversed-phase HPLC with ammonium acetate eluents (), can be adapted for purity assessment.

Applications: Azo-based sulfonates dominate in hair dyes and textiles (e.g., Acid Orange 3), whereas amino-substituted variants like the target compound may find niche roles in pharmaceuticals or agrochemicals due to reduced photodegradation risks.

Biological Activity

Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate, also known as 5-amino-2-(4-aminophenylamino)benzenesulfonic acid, is a sulfonated aromatic compound with diverse applications in biological and chemical research. Its structure includes amino groups that contribute to its reactivity and biological interactions. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula: C12H13N3O3S
  • Molecular Weight: 279.32 g/mol
  • CAS Number: 515-74-2
  • Density: 1.512 g/cm³
  • Melting Point: 288ºC

This compound exhibits its biological activity primarily through its role in the synthesis of dyes, particularly unsymmetrical bis-azo dyes. These compounds are known for their applications in various fields including textiles and pharmaceuticals. The amino groups facilitate interactions with biological molecules, enhancing its potential therapeutic effects.

Biological Activity

Research indicates that this compound has several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : It acts as a biochemical index of inflammation-associated acute-phase response, indicating its relevance in inflammatory conditions .
  • Cell Proliferation : The compound has been evaluated for its effects on cell proliferation in various cancer cell lines, demonstrating potential cytotoxicity against specific types of cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of bacteriaMills et al., 1998
Anti-inflammatoryInduces acute-phase responseMills et al., 1998
CytotoxicityReduces viability in cancer cell linesGuo et al., 2012
Dye SynthesisUsed in production of unsymmetrical bis-azo dyesBenchChem

Case Study 1: Antimicrobial Efficacy

A study conducted by Mills et al. (1998) investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria. This suggests its potential application in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Response

Guo et al. (2012) explored the anti-inflammatory properties of this compound in equine models. The findings revealed that this compound could serve as a marker for inflammation and may be useful in therapeutic settings for managing inflammatory diseases.

Q & A

Q. What are the recommended methodologies for synthesizing Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate, and how can researchers optimize yield and purity?

Synthesis typically involves diazotization and coupling reactions. For example, diazotized 5-amino-2-(phenylamino)benzenesulfonic acid can be coupled with aromatic amines or phenolic compounds under controlled pH and temperature . Optimization includes:

  • pH Control : Maintain acidic conditions (pH 4–6) to stabilize intermediates.
  • Temperature : Reactions often proceed at 0–5°C to minimize side reactions.
  • Purification : Use recrystallization in ethanol-water mixtures or column chromatography for high-purity products .

Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm aromatic proton environments and substituent positions .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., sulfonate group interactions) .
  • UV-Vis Spectroscopy : Identify λmax\lambda_{\text{max}} for azo-group transitions (~400–500 nm) to assess electronic conjugation .

Q. How does solubility in polar solvents impact experimental design for this compound?

The sodium sulfonate group enhances water solubility (up to 116 g/L at 30°C for analogous azo dyes), enabling aqueous-phase reactions . For organic solvents (e.g., DMSO, methanol), solubility is limited (~1–5 mg/mL), requiring sonication or heating . Pre-saturate solvents to avoid precipitation during kinetic studies.

Advanced Research Questions

Q. What mechanisms underlie the pH-dependent stability of the azo linkage in this compound, and how can degradation pathways be mitigated?

The azo bond (–N=N–) undergoes reductive cleavage in acidic/basic conditions or under UV light. Mechanisms include:

  • Acidic Hydrolysis : Protonation of the azo nitrogen leads to bond rupture.
  • Photodegradation : UV exposure generates reactive oxygen species (ROS) that attack the chromophore.
    Mitigation Strategies :
  • Use antioxidants (e.g., ascorbic acid) to scavenge ROS .
  • Conduct reactions in neutral buffers and shield from light .

Q. How do substituent effects (e.g., amino groups) influence electronic properties and reactivity in cross-coupling reactions?

The electron-donating amino groups (–NH2_2) increase electron density on the benzene ring, enhancing electrophilic substitution reactivity. Computational studies (DFT) show:

  • HOMO-LUMO Gaps : Reduced gap (~3.5 eV) compared to non-amino analogs, facilitating charge transfer .
  • Reactivity : Amino groups direct coupling to ortho/para positions in Suzuki-Miyaura reactions. Validate via Hammett plots or Fukui indices .

Q. What contradictions exist in reported cytotoxicity data, and how can experimental variables be standardized?

Discrepancies arise from:

  • Cell Line Variability : HepG2 cells show higher sensitivity (IC50_{50} ~10 µM) than fibroblasts (IC50_{50} >100 µM) due to metabolic activation .
  • Impurity Effects : Trace nitro derivatives (from incomplete reduction) may skew toxicity assays.
    Standardization :
  • Use HPLC (C18 columns, 0.1% TFA mobile phase) to verify purity >99% .
  • Include positive controls (e.g., cisplatin) and normalize to cell viability assays (MTT/WST-1) .

Q. How can computational modeling (e.g., MD simulations) predict interactions between this compound and biological targets?

  • Docking Studies : Target enzymes (e.g., tyrosinase) using AutoDock Vina. The sulfonate group forms salt bridges with Arg residues .
  • MD Simulations : Simulate solvation dynamics in water (AMBER force field) to assess hydration shells and diffusion coefficients .

Methodological Notes for Data Interpretation

  • Contradictory Spectral Data : Compare IR peaks (e.g., S=O stretch at 1040 cm1^{-1}) with reference spectra from crystallographic data .
  • Regulatory Compliance : Classify as "Dye, Solid, Toxic" (UN transport guidelines) and follow GHS protocols for handling .

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